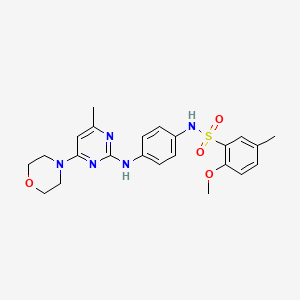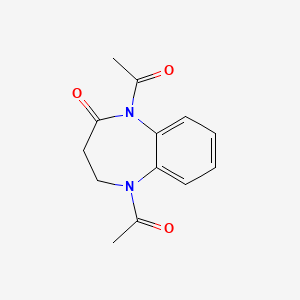
1,5-diacetyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diacetyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diacetyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with acetic anhydride in the presence of a base, such as pyridine, to form the desired benzodiazepine ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization and acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1,5-Diacetyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
科学研究应用
1,5-Diacetyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives with potential pharmacological activities.
Biology: The compound is used in studies investigating the biological activities of benzodiazepines, including their interactions with biological targets.
Medicine: Research focuses on its potential therapeutic applications, such as anxiolytic, sedative, and anticonvulsant effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,5-diacetyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. Additionally, the compound may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
相似化合物的比较
Similar Compounds
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one: A closely related compound with similar structural features but lacking the acetyl groups.
3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: Another benzodiazepine derivative with different substituents, exhibiting distinct biological activities.
7,8-Dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one: A derivative with additional methyl groups, affecting its chemical and biological properties.
Uniqueness
1,5-Diacetyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific acetyl substitutions, which influence its chemical reactivity and biological activity. These modifications can enhance its interactions with molecular targets and potentially improve its pharmacological profile compared to other benzodiazepine derivatives.
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
1,5-diacetyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C13H14N2O3/c1-9(16)14-8-7-13(18)15(10(2)17)12-6-4-3-5-11(12)14/h3-6H,7-8H2,1-2H3 |
InChI 键 |
XQPWBNMUQZEOOK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC(=O)N(C2=CC=CC=C21)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate](/img/structure/B11237552.png)

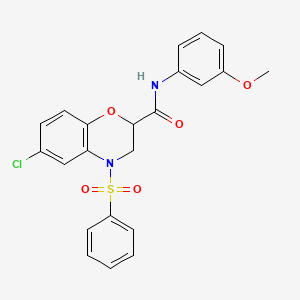
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11237564.png)
![7-chloro-5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11237570.png)
![methyl 2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11237574.png)
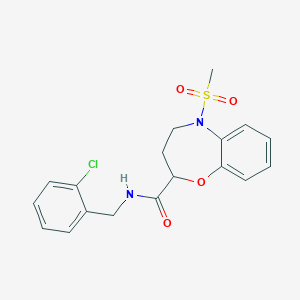
![1-(1H-indazol-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11237595.png)
![2-[(1-Cyclopentyl-1H-imidazol-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11237604.png)
![Methyl 4-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11237606.png)
![N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237611.png)
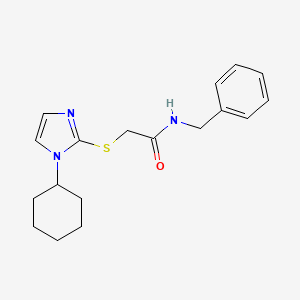
![N~6~-(4-methylbenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11237622.png)
